molecular formula C9H8N2O2S B1528849 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1484948-42-6

4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1528849
CAS No.: 1484948-42-6
M. Wt: 208.24 g/mol
InChI Key: UYRUHJNDDVCTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving the appropriate precursors.

  • Functionalization: The carboxylic acid group is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole and pyrrole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidized derivatives such as ketones and aldehydes.

  • Reduced derivatives such as alcohols and amines.

  • Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used in the study of biological systems and the development of new therapeutic agents.

Medicine: The compound has potential applications in drug discovery and development. It can be used to create new drugs with improved efficacy and reduced side effects.

Industry: In material science, thiazole derivatives are used in the development of new materials with unique properties, such as enhanced stability and conductivity.

Mechanism of Action

The mechanism by which 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

  • Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

  • Rifampicin: An antibiotic that contains a thiazole ring and is used to treat bacterial infections.

  • Thiazolidinediones: Used in the treatment of diabetes and contain a thiazole ring.

Uniqueness: 4-(4-Methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features, which can lead to different biological activities and applications compared to other thiazole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-8(14-4-11-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRUHJNDDVCTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.